molecular formula C8H3BrFN3 B3218650 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190311-11-5

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B3218650
CAS No.: 1190311-11-5
M. Wt: 240.03 g/mol
InChI Key: UFIAQWXDEIVDEK-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a multifunctional heterocyclic building block belonging to the pyrrolopyridine family. This scaffold is recognized in medicinal chemistry as a privileged structure due to its similarity to purine bases, allowing it to interact with a wide range of biological targets . Although research on this specific derivative is emerging, the pyrrolo[3,4-c]pyridine core is extensively investigated for its diverse biological potential. Scientific reviews indicate that derivatives of this isomer have shown promising activity as analgesic and sedative agents, and are being studied for the treatment of diseases related to the nervous and immune systems . Furthermore, this chemical scaffold has demonstrated antidiabetic, antimycobacterial, antiviral, and antitumor activities in various studies . The presence of both bromo and fluoro substituents at the 3- and 4-positions, along with a carbonitrile group at the 7-position, makes this compound a highly versatile intermediate for further synthetic exploration. These functional groups are excellent handles for cross-coupling reactions and other derivatizations, enabling researchers to create a diverse library of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFN3/c9-4-2-13-8-6(1-11)12-3-5(10)7(4)8/h2-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIAQWXDEIVDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=C2F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of pyrrolopyridine derivatives. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridine derivatives.

Scientific Research Applications

3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Structure Variations

The pyrrolo[2,3-c]pyridine core distinguishes this compound from related heterocycles. Key analogs include:

Core Structure Example Compound Biological Target/Activity Reference
Pyrrolo[2,3-c]pyridine Target compound Undisclosed (inference: kinase modulation)
Tetrahydroindolo[2,3-c]quinolinone Ambocarb (3) DYRK1A kinase inhibition, L-type Ca²⁺ channels
Pyrrolo[2,3-c]quinoline 5-Methyl-5H-pyrrolo[2,3-c]quinoline Cryptolepine analog (antimicrobial)
Furo[2,3-c]pyridine 2-Amino-3-((3-chloro-4-fluorophenyl)amino)furo... Kinase inhibition (e.g., CDK)
Pyrido[2,3-c]pyridazine 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives Bcl-xL inhibition (pro-apoptotic)

Key Insight: The pyrrolo[2,3-c]pyridine core offers a balance of aromaticity and steric accessibility, while fused systems (e.g., quinoline, pyridazine) enhance planar rigidity for target binding .

Substituent Effects on Bioactivity

Substituents critically influence target affinity and selectivity:

Position Substituent in Target Compound Analog Compound (Substituents) Observed Effect Reference
3 Bromo Ambocarb (3) (H or alkyl) Bromo increases lipophilicity and van der Waals interactions
4 Fluoro 5-Methyl-5H-pyrrolo[2,3-c]quinoline (H) Fluoro enhances metabolic stability and electron withdrawal
7 Cyano TLR7-9 antagonists (quinoline-8-carbonitrile) Cyano improves binding via dipole interactions

Key Insight: The 3-bromo and 4-fluoro substituents likely enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites), while the 7-cyano group may act as a hydrogen bond acceptor .

Biological Activity

3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and structure-activity relationships (SAR) related to this compound, highlighting its potential therapeutic applications.

  • Molecular Formula : C7H4BrFN2
  • Molecular Weight : 215.02 g/mol
  • CAS Number : 446284-38-4

The compound features a pyrrolo[2,3-c]pyridine scaffold, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Compounds containing the pyrrolo[2,3-c]pyridine structure have shown promise in inhibiting cancer cell proliferation. For instance, studies have documented moderate cytotoxic effects against ovarian and breast cancer cell lines, suggesting potential as anticancer agents .
  • Antiviral Properties : Some derivatives have demonstrated antiviral activity, particularly against HIV-1. The structure of the substituents at specific positions on the pyrrolo ring significantly influences their efficacy .
  • Antimycobacterial Activity : Research has indicated that certain analogs possess activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) showing promising results for specific derivatives .
  • Analgesic and Sedative Effects : Pyrrolo derivatives have been explored for their analgesic properties, indicating potential use in pain management therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

  • Substituent Effects : The presence of halogen atoms (e.g., bromine and fluorine) at specific positions enhances biological activity. For example, the substitution pattern can affect the compound's binding affinity to target proteins.
  • Functional Groups : The introduction of various functional groups (e.g., carboxylic acids or esters) has been shown to improve solubility and bioavailability while enhancing potency against specific targets like HIV and Mtb .

Case Studies

Several studies have evaluated the biological activity of pyrrolo derivatives:

StudyCompoundActivityFindings
Kalai et al.3-Bromo-4-fluoro derivativeAntitumorModerate cytotoxicity against ovarian cancer cells; lower toxicity towards non-cancerous cells .
Research on SARVarious derivativesAntiviralSignificant inhibition of HIV-1 replication; most active derivative showed EC50 = 1.65 µM with a therapeutic index of 7.98 .
Antimycobacterial StudyNitriles and amidesAntimycobacterialNitriles showed MIC90 > 160 µM; esters exhibited good activity with MIC90 < 0.15 µM .

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, dihydroxylation of allyl-substituted intermediates followed by oxidative cleavage and cyclization in aqueous Na₂O₂ yields pyrrolo[2,3-c]pyridine scaffolds . Bromination and fluorination steps are introduced using reagents like POBr₃ or selectfluor under controlled conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products .

Q. How is structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Peaks at δ 8.19 (d, 1H) and δ 5.81 (s, 2H) confirm aromatic protons and NH₂ groups .
  • ¹³C NMR : Signals for the cyano group (~110–120 ppm) and halogenated carbons (Br: ~30 ppm; F: ~150 ppm) validate substitution patterns . High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₈H₄BrFN₃ requires m/z 255.96) .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in medicinal chemistry. For instance, pyrrolo[2,3-c]pyridine derivatives exhibit cytotoxic activity against ovarian cancer cell lines (IC₅₀ < 10 μM in A2780 cells), suggesting potential as kinase inhibitors or DNA intercalators .

Advanced Questions

Q. How can reaction yields be optimized during bromination/fluorination steps?

  • Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to avoid over-bromination. Yields improve with catalytic Lewis acids (e.g., FeCl₃) .
  • Fluorination : Electrophilic fluorination with Selectfluor in acetonitrile at 60°C achieves >80% yield. Microwave-assisted synthesis reduces reaction time from hours to minutes . Monitor intermediates via TLC and adjust stoichiometry dynamically to account for steric hindrance from the cyano group .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR or Aurora A) using the cyano group as a hydrogen bond acceptor .
  • Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous environments. The fluorophenyl group shows strong hydrophobic interactions in protein pockets .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. How do substituent variations impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Bromine : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially increasing toxicity.
  • Fluorine : Electron-withdrawing effects stabilize π-π stacking with aromatic residues in target proteins .
  • Cyano Group : Critical for hydrogen bonding with catalytic lysine residues in kinases . Systematic substitution at the 4-position (e.g., Cl vs. F) alters IC₅₀ values by >5-fold in enzymatic assays .

Methodological Guidance

Q. How to resolve contradictions in spectroscopic data for this compound?

  • Contradictory NMR Peaks : Use heteronuclear correlation experiments (HSQC, HMBC) to assign overlapping signals. For example, a δ 6.63–6.61 (m, 1H) peak may arise from coupling between fluorine and adjacent protons .
  • Mass Spec Discrepancies : Cross-validate with isotopic pattern analysis (e.g., ⁷⁹Br/⁸¹Br ratio) to distinguish from impurities .

Q. What strategies mitigate decomposition during storage?

  • Store under inert atmosphere (N₂/Ar) at –20°C in amber vials.
  • Lyophilization with cryoprotectants (e.g., trehalose) prevents hydrolysis of the cyano group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Reactant of Route 2
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

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